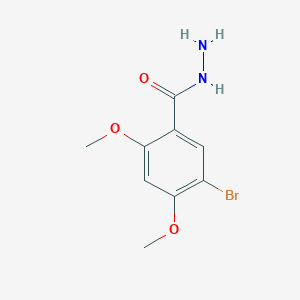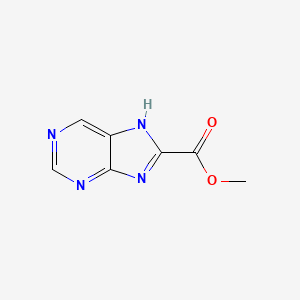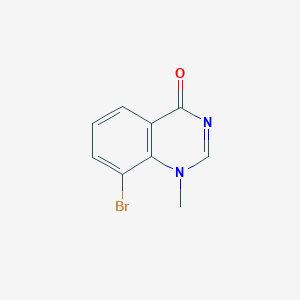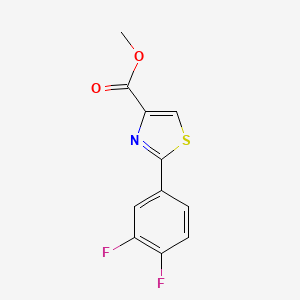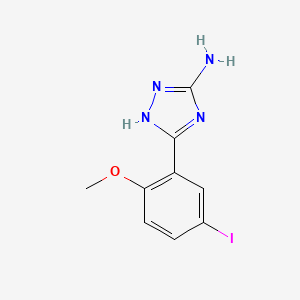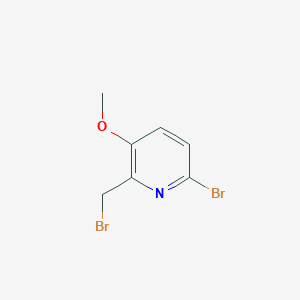
6-Bromo-2-(bromomethyl)-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(bromomethyl)-3-methoxypyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)-3-methoxypyridine typically involves the bromination of 2-(bromomethyl)-3-methoxypyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(bromomethyl)-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-3-methoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(methyl)-3-methoxypyridine.
Applications De Recherche Scientifique
6-Bromo-2-(bromomethyl)-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(bromomethyl)-3-methoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The methoxy group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 6-Bromo-2,2’-bipyridine
- 2-Bromo-6-methoxynaphthalene
Uniqueness
6-Bromo-2-(bromomethyl)-3-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns compared to other brominated pyridines. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H7Br2NO |
|---|---|
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
6-bromo-2-(bromomethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-2-3-7(9)10-5(6)4-8/h2-3H,4H2,1H3 |
Clé InChI |
GAOUVRGJVCEHAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
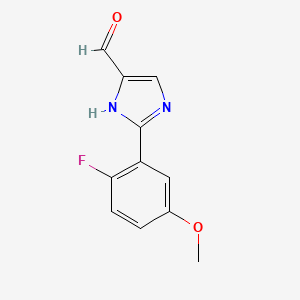

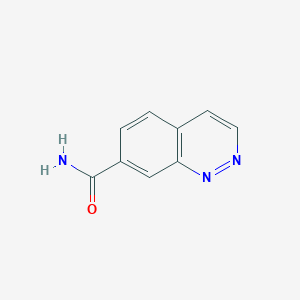
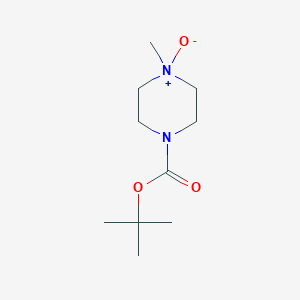
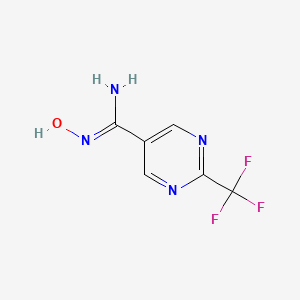
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
